

Comparative spectroscopic analysis of 2-alkyl-1H-indoles

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Compound of Interest

Compound Name: *2-tert-Butyl-1H-indole*

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A Comparative Spectroscopic Guide to 2-Alkyl-1H-Indoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of a series of 2-alkyl-1H-indoles, focusing on 2-methyl-1H-indole, 2-ethyl-1H-indole, and 2-propyl-1H-indole. The data presented is crucial for the identification, characterization, and quality control of these important heterocyclic scaffolds in research and drug development. While comprehensive data for all derivatives is not always available in a single source, this guide compiles the most relevant information from various spectroscopic databases and peer-reviewed literature to offer a valuable comparative resource.

Data Presentation: Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for 1H-Indole and its 2-alkyl derivatives. This allows for a direct comparison of the influence of the alkyl substituent on the spectroscopic properties.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	UV-Vis λmax (nm)	Mass Spec (m/z)
1H-Indole	C ₈ H ₇ N	117.15	8.12 (br s, 1H, NH), 7.65 (d, 1H), 7.15-7.25 (m, 2H), 7.10 (t, 1H), 6.52 (t, 1H)	135.8, 127.9, 124.2, 121.9, 120.8, 119.7, 110.1, 102.3	~3400 (N-H), ~3100-3000 (C-H, aromatic), ~1600-1450 (C=C, aromatic)	270[1][2]	117 (M ⁺) [3]
2-Methyl-1H-indole	C ₉ H ₉ N	131.17	7.7 (br s, 1H, NH), 7.4-7.5 (d, 1H), 7.2-7.3 (d, 1H), 7.0-7.1 (t, 2H), 6.2 (s, 1H), 2.4 (s, 3H, CH ₃)	135.3, 130.8, 129.6, 121.0, 119.1, 118.1, 110.2, 107.2, 11.6	~3400 (N-H), ~2920 (C-H, alkyl), ~1615 (C=C, aromatic)	275, 220	131 (M ⁺), 130 (M-H) ⁺
2-Ethyl-1H-indole	C ₁₀ H ₁₁ N	145.20[4]	Data not readily available in compiled format.	Data not readily available in compiled format.	Data not readily available.	Data not readily available.	145 (M ⁺), 130 (M-CH ₃) ⁺ [5]
2-Propyl-1H-indole	C ₁₁ H ₁₃ N	159.23	Data not readily available.	Data not readily available.	Data not readily available.	Data not readily available.	159 (M ⁺)

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of indole derivatives and should be adapted based on the specific instrument and sample characteristics.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-alkyl-1H-indole in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is dictated by the solubility of the compound.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire ^1H and ^{13}C NMR spectra.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the Attenuated Total

Reflectance (ATR) technique can be used with the neat solid.

- Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the N-H stretch, aromatic C-H stretches, and C=C bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the 2-alkyl-1H-indole in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).[4]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
- Data Acquisition: Use a quartz cuvette to hold the sample solution and a matching cuvette with the pure solvent as a reference. Scan a wavelength range, typically from 200 to 400 nm for indole derivatives, to obtain the absorption spectrum.[4]
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Mass Spectrometry (MS)

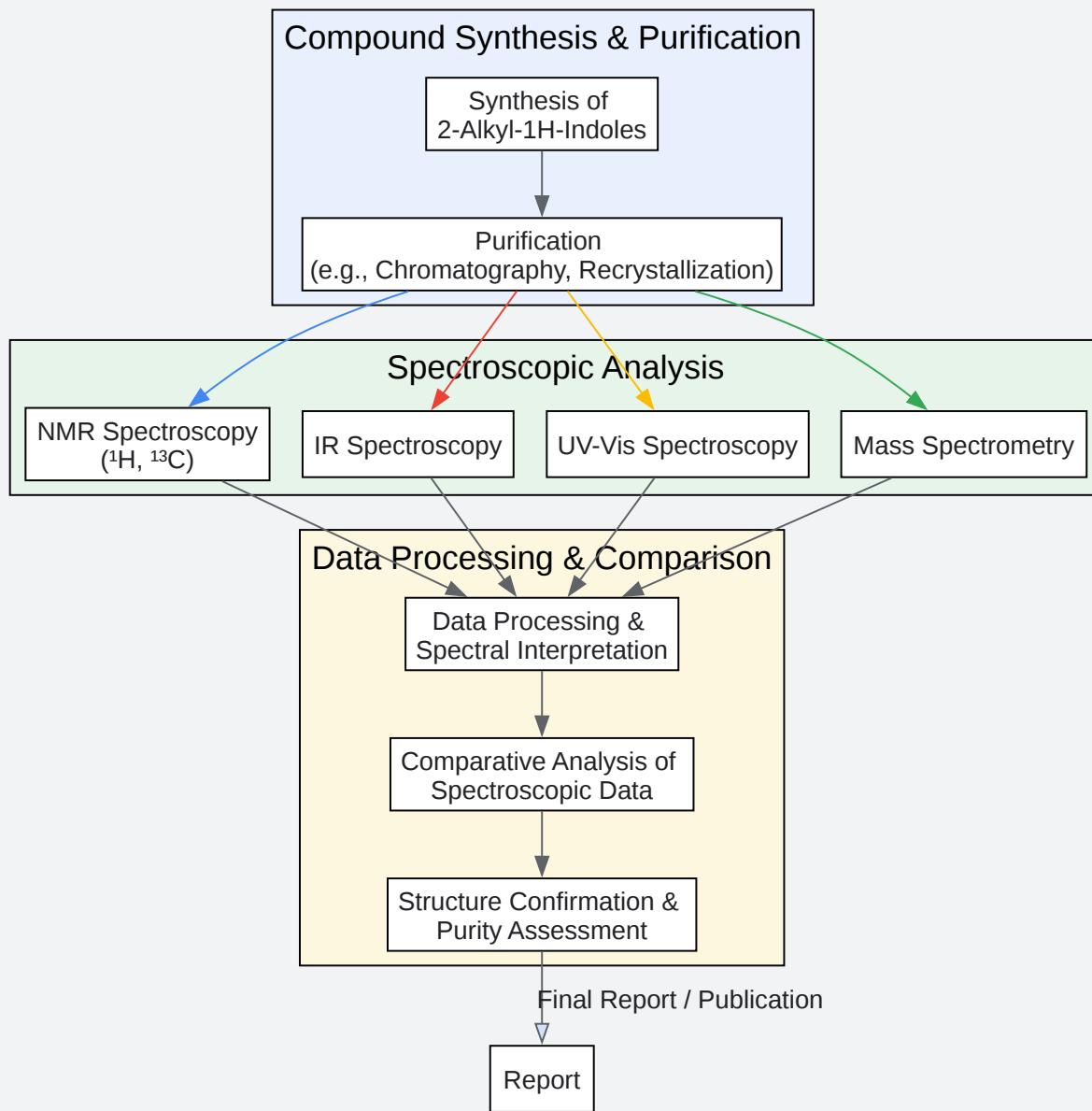
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS).

- Ionization: Electron Ionization (EI) is a common method for indole derivatives. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[6]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The mass spectrum displays the relative abundance of each ion. The molecular ion peak (M^+) confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparative spectroscopic analysis of synthesized organic compounds like 2-alkyl-1H-indoles.

Comparative Spectroscopic Analysis Workflow

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Caption: Workflow for the synthesis and comparative spectroscopic analysis of 2-alkyl-1H-indoles.

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